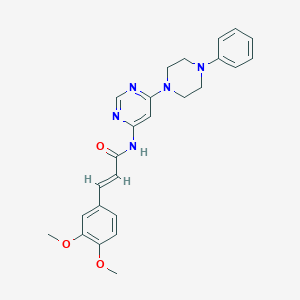
(E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acrylamide represents a novel class of compounds with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine core linked to a piperazine moiety and a dimethoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, primarily involving:
- Inhibition of specific enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor modulation : It may interact with neurotransmitter receptors due to the piperazine structure, potentially influencing neurological pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that the compound induces apoptosis in various cancer cell lines, with IC50 values ranging from 5 µM to 20 µM depending on the cell type tested. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties using carrageenan-induced edema models. Results indicated that it significantly reduces swelling and inflammatory markers such as TNF-α and IL-6. The efficacy was comparable to standard anti-inflammatory drugs like ibuprofen, suggesting a promising therapeutic potential in treating inflammatory diseases.
Neuropharmacological Effects
Given its structural similarity to known piperazine derivatives, the compound was assessed for antidepressant-like effects in animal models. It demonstrated significant improvement in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), indicating potential serotonin receptor modulation.
Case Studies
- In Vitro Cancer Study : A study involving various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with an IC50 value of 12 µM in MCF-7 breast cancer cells. The study highlighted its potential as a chemotherapeutic agent .
- Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a 70% reduction in paw edema compared to control groups, indicating strong anti-inflammatory activity .
- Neuropharmacology Assessment : In behavioral studies on mice, the administration of this compound resulted in reduced immobility times in both FST and TST, suggesting antidepressant-like effects .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-32-21-10-8-19(16-22(21)33-2)9-11-25(31)28-23-17-24(27-18-26-23)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,26,27,28,31)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWAMYRALZFJAM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














